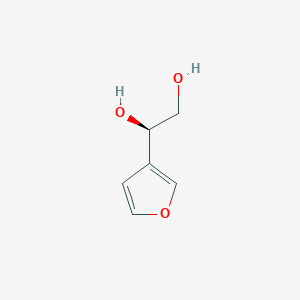

(1R)-1-(Furan-3-yl)ethane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(furan-3-yl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6-8H,3H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSSSVRENSVVLU-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1[C@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491271 | |

| Record name | (1R)-1-(Furan-3-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83603-02-5 | |

| Record name | (1R)-1-(Furan-3-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1R)-1-(Furan-3-yl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(Furan-3-yl)ethane-1,2-diol is a chiral vicinal diol containing a furan moiety. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Sharpless asymmetric dihydroxylation, and predicted spectroscopic data for its characterization. The potential biological significance of this class of compounds is also discussed, providing a valuable resource for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. Experimental data for this specific compound is limited; therefore, where experimental data is unavailable, predicted values from computational models are provided.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | - |

| Molecular Weight | 128.13 g/mol | - |

| Melting Point | 55 °C | [1] |

| Boiling Point (Predicted) | 110.3 ± 19.0 °C | [1] |

| Density (Predicted) | 1.271 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.75 ± 0.20 | [1] |

| LogP (Predicted) | -0.8 | Analogous to 1-(Furan-3-yl)pentane-1,2-diol[2] |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 3 | - |

Synthesis

The most plausible and stereoselective method for the synthesis of this compound is the Sharpless asymmetric dihydroxylation of 3-vinylfuran. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[3][4][5]

Synthetic Workflow

The overall synthetic workflow for the preparation of this compound from 3-bromofuran is depicted below.

Caption: Synthetic route to this compound.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 3-Vinylfuran

This protocol is adapted from established procedures for the Sharpless asymmetric dihydroxylation of vinyl arenes.[3][4][5]

Materials:

-

3-Vinylfuran

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene) at room temperature, add methanesulfonamide (1 equivalent).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 3-vinylfuran (1 equivalent) to the cooled reaction mixture.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield this compound.

Reaction Mechanism

The catalytic cycle of the Sharpless asymmetric dihydroxylation involves the formation of an osmium-chiral ligand complex, which then undergoes a [3+2] cycloaddition with the alkene. Subsequent hydrolysis releases the diol and regenerates the osmium catalyst.[5]

Caption: Simplified mechanism of Sharpless asymmetric dihydroxylation.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would show characteristic signals for the furan ring protons and the ethane-1,2-diol moiety.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.4 | s | H-2 (furan) |

| ~7.3 | s | H-5 (furan) |

| ~6.4 | s | H-4 (furan) |

| ~4.6 | dd | H-1' (methine) |

| ~3.6 | m | H-2' (methylene) |

| ~3.5 | m | H-2' (methylene) |

| ~2.5-3.5 | br s | 2 x -OH |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~143 | C-2 (furan) |

| ~140 | C-5 (furan) |

| ~125 | C-3 (furan) |

| ~109 | C-4 (furan) |

| ~73 | C-1' (methine) |

| ~67 | C-2' (methylene) |

Infrared (IR) Spectroscopy

The predicted IR spectrum would exhibit characteristic absorption bands for the hydroxyl and furan functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (hydroxyl groups) |

| ~3120 | Medium | C-H stretch (furan ring) |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~1580, 1500, 1450 | Medium to Weak | C=C stretch (furan ring) |

| ~1150-1050 | Strong | C-O stretch (hydroxyl groups and furan ring) |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular Ion) |

| 111 | [M - OH]⁺ |

| 97 | [M - CH₂OH]⁺ |

| 81 | Furan moiety fragmentation |

| 69 | Furan moiety fragmentation |

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the furan nucleus is a common scaffold in many biologically active compounds. Furan derivatives have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3] The diol functionality can also contribute to biological activity and can serve as a handle for further chemical modification.

The chiral nature of this compound makes it an attractive building block for the synthesis of more complex chiral molecules, including potential drug candidates. The vicinal diol can be further functionalized to introduce other pharmacophoric groups, and the furan ring can participate in various chemical transformations.

Conclusion

This compound is a chiral molecule with potential applications in synthetic and medicinal chemistry. This technical guide provides a summary of its known and predicted chemical properties, a detailed protocol for its stereoselective synthesis, and predicted spectroscopic data to aid in its characterization. Further research into the biological activities of this and related furan-containing diols is warranted to explore their potential as novel therapeutic agents.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: (1R)-1-(Furan-3-yl)ethane-1,2-diol

CAS Number: 83603-02-5

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of (1R)-1-(Furan-3-yl)ethane-1,2-diol, a chiral diol containing a furan moiety. Due to the limited availability of extensive research data specifically for this compound, this guide synthesizes the available information and extrapolates potential methodologies and biological significance based on the broader class of furan derivatives and the well-established chemistry of vicinal diols.

Physicochemical Properties

This compound is a small molecule whose properties are influenced by the aromatic furan ring and the hydrophilic diol functional group. The following table summarizes the known and predicted physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 83603-02-5 | N/A |

| Molecular Formula | C₆H₈O₃ | N/A |

| Molecular Weight | 128.13 g/mol | N/A |

| Melting Point | 55 °C | [1] |

| Boiling Point (Predicted) | 110.3 ± 19.0 °C | [1] |

| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [1] |

Synthesis and Experimental Protocols

The synthesis of chiral diols from alkenes is a cornerstone of modern organic chemistry. The most probable and widely accepted method for the enantioselective synthesis of this compound is the Sharpless Asymmetric Dihydroxylation of 3-vinylfuran. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.

Proposed Synthetic Pathway: Sharpless Asymmetric Dihydroxylation

The synthesis of this compound would proceed via the dihydroxylation of the precursor, 3-vinylfuran. The choice of the chiral ligand dictates the stereochemical outcome. For the (1R) enantiomer, the AD-mix-β, containing the (DHQD)₂PHAL ligand, is typically employed.

Caption: Proposed synthetic route to this compound.

General Experimental Protocol for Sharpless Asymmetric Dihydroxylation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per mmol of alkene) and a 1:1 mixture of tert-butanol and water (5 mL per mmol of alkene).

-

Cooling: Cool the resulting slurry to 0 °C in an ice bath with vigorous stirring until the two phases become clear.

-

Substrate Addition: Add 3-vinylfuran (1 equivalent) to the cooled reaction mixture.

-

Reaction Monitoring: Continue stirring vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and allowing the mixture to warm to room temperature, stirring for an additional hour.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Biological Activity and Potential Signaling Pathways

Direct biological studies on this compound are not extensively reported. However, the furan scaffold is a common motif in a wide range of biologically active compounds, exhibiting diverse pharmacological properties.

General Biological Profile of Furan Derivatives

Furan-containing molecules have been reported to possess a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal: The furan ring is a key component in several antimicrobial and antifungal agents.[2][3]

-

Anti-inflammatory: Certain furan derivatives have demonstrated anti-inflammatory properties.[2][3]

-

Anticancer: The furan nucleus is present in various compounds with cytotoxic activity against cancer cell lines.[2]

-

Antiviral: Some furan derivatives have shown potential as antiviral agents.[2][3]

The electron-rich nature of the furan ring allows for various interactions with biological macromolecules, which is a key factor in its diverse bioactivities.[2]

Potential Signaling Pathway Involvement

Given the broad anti-inflammatory and anticancer activities of many furan derivatives, it is plausible that this compound could interact with key signaling pathways involved in these processes. A hypothetical logical relationship for the investigation of its biological activity is presented below.

Caption: Logical workflow for the biological evaluation of the target compound.

Conclusion

This compound is a chiral molecule with potential for further investigation in drug discovery and development, largely owing to the established biological significance of the furan scaffold. While specific experimental data for this compound is sparse, established synthetic methodologies, such as the Sharpless Asymmetric Dihydroxylation, provide a clear path for its preparation. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and potential therapeutic applications. The information provided in this guide serves as a foundational resource for researchers embarking on the study of this and related furan-containing diols.

References

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of (1R)-1-(Furan-3-yl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of (1R)-1-(Furan-3-yl)ethane-1,2-diol (CAS No. 83603-02-5)[1][2][3]. This chiral diol, featuring a furan-3-yl substituent, is a valuable building block in synthetic organic chemistry, particularly for the development of novel therapeutic agents. The furan moiety is a common scaffold in biologically active compounds, exhibiting a wide range of activities[4][5]. This guide details a plausible synthetic route via Sharpless asymmetric dihydroxylation, outlines expected analytical characterization, and presents key structural information in a format amenable to researchers in drug discovery and development. While experimental data for this specific molecule is limited in publicly available literature, this guide consolidates known information and provides expert-guided predictions to facilitate its synthesis and application.

Molecular Structure and Properties

This compound is a chiral molecule containing a five-membered aromatic furan ring attached to a 1,2-ethanediol backbone. The "(1R)" designation specifies the stereochemistry at the chiral center bearing the hydroxyl group and the furan ring.

Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 83603-02-5[1][2][3] |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| Canonical SMILES | C1=COC=C1--INVALID-LINK--CO |

| InChI | InChI=1S/C6H8O3/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6-8H,3H2/t6-/m1/s1 |

| InChI Key | JDSSSVRENSVVLU-MRXSAHBFSA-N |

Physicochemical Properties (Predicted)

| Property | Value |

| Boiling Point | ~ 250-270 °C (at 760 mmHg) |

| Melting Point | Not available |

| Density | ~ 1.3 g/cm³ |

| LogP | ~ -0.5 |

Synthesis

The most direct and stereoselective method for the synthesis of this compound is the Sharpless asymmetric dihydroxylation of the corresponding alkene, 3-vinylfuran[5][6][7][8]. This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity[5][6][7][8].

Proposed Synthetic Pathway

The synthesis involves a single key step: the asymmetric dihydroxylation of 3-vinylfuran.

References

- 1. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0233137) [np-mrd.org]

- 2. This compound CAS#: 83603-02-5 [m.chemicalbook.com]

- 3. (1R)-1-(3-FURYL)-1,2-ETHANEDIOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 4. researchgate.net [researchgate.net]

- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

(1R)-1-(Furan-3-yl)ethane-1,2-diol synthesis pathways

An In-depth Technical Guide to the Synthesis of (1R)-1-(Furan-3-yl)ethane-1,2-diol For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral molecule of interest in synthetic and medicinal chemistry due to the prevalence of the furan moiety in bioactive natural products and pharmaceuticals. This guide details a robust and highly enantioselective pathway for the synthesis of this compound. The proposed core methodology is the Sharpless asymmetric dihydroxylation, a powerful and well-established method for the stereoselective synthesis of vicinal diols from prochiral olefins.[1][2] This document provides a comprehensive overview of the proposed synthetic route, a detailed experimental protocol, and expected quantitative outcomes based on analogous transformations.

Proposed Core Synthesis Pathway: Sharpless Asymmetric Dihydroxylation

The most direct and efficient method for the enantioselective synthesis of this compound is the asymmetric dihydroxylation of the readily available precursor, 3-vinylfuran. The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation.[2]

For the synthesis of the (1R)-enantiomer, the commercially available reagent mixture AD-mix-β is the reagent of choice.[2] AD-mix-β contains potassium osmate (K₂OsO₂(OH)₄), a stoichiometric re-oxidant (potassium ferricyanide, K₃Fe(CN)₆), potassium carbonate (K₂CO₃) as a base, and the chiral ligand (DHQD)₂PHAL.[1] The reaction is typically performed in a biphasic solvent system of tert-butanol and water.[1] The electron-rich double bond of 3-vinylfuran is expected to be highly reactive under these conditions.[2] The use of the (DHQD)₂PHAL ligand directs the dihydroxylation to occur on one face of the double bond, leading to the desired this compound with high enantioselectivity.[2]

Reaction Mechanism

The catalytic cycle of the Sharpless asymmetric dihydroxylation begins with the formation of a chiral complex between osmium tetroxide and the (DHQD)₂PHAL ligand.[2] This complex then undergoes a [3+2]-cycloaddition with the alkene (3-vinylfuran) to form a cyclic osmate ester intermediate.[2] Subsequent hydrolysis of this intermediate releases the desired diol and a reduced osmium species.[2] The stoichiometric oxidant, potassium ferricyanide, then reoxidizes the osmium catalyst, allowing it to re-enter the catalytic cycle.[2]

Quantitative Data Summary

The following table outlines the expected quantitative data for the proposed synthesis of this compound, based on typical yields and enantioselectivities observed for the Sharpless asymmetric dihydroxylation of vinyl arenes and other vinylfurans.[3][4][5]

| Parameter | Value | Notes |

| Starting Material | 3-Vinylfuran | Commercially available.[6][7] |

| Key Reagents | AD-mix-β, methanesulfonamide | AD-mix-β contains the catalyst, ligand, and re-oxidant. Methanesulfonamide can accelerate the reaction.[2] |

| Solvent System | tert-Butanol / Water (1:1) | Standard for Sharpless AD reactions.[1] |

| Reaction Temperature | 0 °C to room temperature | Lower temperatures often improve enantioselectivity. |

| Expected Yield | 75-95% | Based on analogous reactions on similar substrates.[5] |

| Expected Enantiomeric Excess (ee) | >95% | High enantioselectivity is a hallmark of this reaction.[3] |

Detailed Experimental Protocol

This protocol is a proposed methodology based on established procedures for the Sharpless asymmetric dihydroxylation.

Materials and Equipment

-

3-Vinylfuran (C₆H₆O, MW: 94.11 g/mol )

-

AD-mix-β

-

Methanesulfonamide (CH₃SO₂NH₂, MW: 95.12 g/mol )

-

tert-Butanol

-

Deionized water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Synthetic Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (14.0 g, for a 10 mmol scale reaction) and a 1:1 mixture of tert-butanol (50 mL) and water (50 mL). Stir the mixture at room temperature until the solids are mostly dissolved, resulting in a yellow-orange biphasic solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Methanesulfonamide: Add methanesulfonamide (0.95 g, 10 mmol) to the cooled mixture. Stir for 5-10 minutes.

-

Substrate Addition: Add 3-vinylfuran (0.94 g, 10 mmol) to the vigorously stirred reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 6-24 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (15.0 g). Remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (100 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash with 2 M aqueous sodium hydroxide, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

-

Characterization: The structure and purity of the final product can be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.[8]

-

Infrared (IR) Spectroscopy: To identify the hydroxyl functional groups.

-

Chiral HPLC or GC: To determine the enantiomeric excess.

-

Polarimetry: To measure the specific optical rotation.[9]

-

Mandatory Visualizations

Caption: Proposed synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis and analysis.

Conclusion

The Sharpless asymmetric dihydroxylation of 3-vinylfuran represents a highly effective and reliable pathway for the synthesis of this compound. This method is advantageous due to its operational simplicity, the commercial availability of the necessary reagents in pre-packaged mixtures (AD-mix), and its well-documented high yields and exceptional enantioselectivities for a wide range of substrates. This technical guide provides a solid foundation for researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and development.

References

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric dihydroxylation of vinyl- and allyl-silanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 67364-02-7 Cas No. | 3-Vinylfuran | Apollo [store.apolloscientific.co.uk]

- 7. 3-Vinylfuran | 67364-02-7 [chemicalbook.com]

- 8. research.rug.nl [research.rug.nl]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

An In-depth Technical Guide to the Predicted Spectroscopic and Synthetic Profile of (1R)-1-(Furan-3-yl)ethane-1,2-diol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (1R)-1-(Furan-3-yl)ethane-1,2-diol. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.45 | t | 1H | H-5 (Furan) | J₅,₄ ≈ 1.8 Hz, J₅,₂ ≈ 0.8 Hz |

| ~7.40 | t | 1H | H-2 (Furan) | J₂,₄ ≈ 1.5 Hz, J₂,₅ ≈ 0.8 Hz |

| ~6.40 | t | 1H | H-4 (Furan) | J₄,₅ ≈ 1.8 Hz, J₄,₂ ≈ 1.5 Hz |

| ~4.65 | dd | 1H | H-1' (CHOH) | J ≈ 7.5, 3.5 Hz |

| ~3.75 | dd | 1H | H-2'a (CH₂OH) | J ≈ 11.5, 3.5 Hz |

| ~3.65 | dd | 1H | H-2'b (CH₂OH) | J ≈ 11.5, 7.5 Hz |

| Variable | br s | 2H | -OH | N/A |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~143.5 | C-2 (Furan) |

| ~140.0 | C-5 (Furan) |

| ~125.0 | C-3 (Furan) |

| ~109.0 | C-4 (Furan) |

| ~72.0 | C-1' (CHOH) |

| ~67.0 | C-2' (CH₂OH) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (Hydrogen-bonded diol) |

| ~3125 | Weak | =C-H stretch (Furan) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1580, 1500 | Medium-Weak | C=C stretch (Furan ring) |

| ~1150 | Strong | C-O stretch (Secondary alcohol) |

| ~1050 | Strong | C-O stretch (Primary alcohol) |

| ~875 | Strong | C-H out-of-plane bend (3-substituted furan) |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Proposed Fragment | Notes |

| 142 | [M]⁺ | Molecular Ion |

| 124 | [M - H₂O]⁺ | Loss of water |

| 111 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |

| 95 | [Furan-CH=OH]⁺ | Cleavage of C1'-C2' bond |

| 81 | [C₅H₅O]⁺ | Furan-CH₂⁺ fragment |

| 69 | [C₄H₅O]⁺ | Fragmentation of the furan ring |

Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the stereoselective synthesis of this compound is the asymmetric dihydroxylation of a precursor, 3-vinylfuran.

1. Synthesis of 3-Vinylfuran (Precursor)

-

Methodology: A Stille cross-coupling reaction is a suitable method for the synthesis of 3-vinylfuran. 3-Bromofuran can be coupled with vinyltributylstannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in an appropriate solvent like toluene or DMF.

-

Protocol:

-

To a solution of 3-bromofuran (1.0 eq) in anhydrous toluene, add vinyltributylstannane (1.1 eq) and Pd(PPh₃)₄ (0.05 eq).

-

Purge the reaction mixture with argon and heat to reflux (approx. 110 °C) for 12-16 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

-

Stir vigorously for 1 hour to precipitate the tin byproducts.

-

Filter the mixture through celite, and extract the filtrate with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-vinylfuran.

-

2. Asymmetric Dihydroxylation to this compound

-

Methodology: The Sharpless asymmetric dihydroxylation provides a reliable method for converting the alkene (3-vinylfuran) into the chiral diol with high enantioselectivity. The use of AD-mix-β typically yields the (R)-diol from a terminal alkene.

-

Protocol:

-

Prepare a solution of AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-butanol and water at room temperature.

-

Cool the mixture to 0 °C and add 3-vinylfuran (1.0 eq).

-

Stir the reaction vigorously at 0 °C until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with a 2M NaOH solution and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude diol by flash column chromatography on silica gel.

-

3. Spectroscopic Characterization Protocol

-

¹H and ¹³C NMR: Dissolve the purified compound in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record spectra on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

IR Spectroscopy: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate (if an oil) or as a KBr pellet (if a solid).

-

Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) mass spectrometer. The compound is typically introduced via a direct insertion probe or a GC inlet.

Visualizations

The following diagrams illustrate the proposed workflow for the synthesis and characterization of this compound.

Caption: Proposed synthetic pathway for this compound.

Caption: Workflow for the structural characterization of the final product.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Furan-Containing Diols

Furan-containing diols are a class of organic compounds characterized by a five-membered aromatic furan ring bearing two hydroxyl (-OH) groups. These compounds are gaining significant attention as versatile building blocks in polymer chemistry and drug discovery. Their derivation from renewable biomass sources, such as 5-hydroxymethylfurfural (HMF), positions them as sustainable alternatives to petroleum-based chemicals.[1][2] This guide provides a comprehensive overview of their physical and chemical properties, synthesis, characterization, and applications.

Physical and Thermal Properties

The physical properties of furan-containing diols and the polymers derived from them are highly dependent on their specific molecular structure, including the length of aliphatic chains and the presence of other rigid groups.[3] For instance, furan-based polyesters exhibit attractive thermal and mechanical properties, often superior to conventional polymers like polyethylene terephthalate (PET).[3]

Quantitative data for various furan-containing polymers, which are synthesized from furan-dicarboxylic acids and different diols, are summarized below. These polymers incorporate the core furan diol structure within their repeating units.

Table 1: Thermal Properties of Furan-Based Polyesters

| Polymer | Diol Used | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td,5%) (°C) | Reference |

| Poly(butylene furanoate) (PBF) | 1,4-butanediol (BDO) | 31–46 | 168–172 | ~370 | [3][4] |

| Poly(ethylene furanoate) (PEF) | Ethylene glycol (EG) | ~80 | ~215 | >330 | [3][5] |

| Poly(propylene furanoate) (PPF) | 1,3-propanediol (PDO) | ~65 | ~170 | >350 | [4][5] |

| PHIF (90/10) | Isosorbide/Hexamethylene diol | - | - | 373.5 | [3] |

| Neat PHF | Hexamethylene diol | - | - | 339.7 | [3] |

Table 2: Mechanical Properties of Poly(butylene furanoate) (PBF)

| Property | Value Range | Reference |

| Young's Modulus (E) | 742–1000 MPa | [3] |

| Tensile Strength (σb) | 5.5–31.8 MPa | [3] |

| Elongation at Break (εb) | 2.5–1184% | [3] |

Chemical Properties and Reactivity

The chemical behavior of furan-containing diols is dictated by the aromatic furan ring and the two hydroxyl groups. The furan ring is less aromatic than benzene, making it more reactive.[6]

Synthesis:

-

From Biomass: A primary route to furanic diols is through the chemical modification of biomass-derived feedstocks like 5-hydroxymethylfurfural (HMF) and 2,5-diformyl furan (DFF).[2]

-

Paal-Knorr Synthesis: This classic method involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions to form the furan ring.[7]

-

Gold-Catalyzed Cyclization: Modern methods include the gold-catalyzed cyclization of diols and triols, which can proceed in aqueous media.[8]

Key Reactions:

-

Polymerization: Furan-containing diols are key monomers for producing bio-based polyesters and polyurethanes.[1][9] Enzymatic polymerization, using catalysts like Candida antarctica Lipase B (CalB), offers a sustainable route to these polymers under milder conditions compared to traditional methods.[1][9] These polymers are noted for their high thermal stability and flame retardant properties.[1][9]

-

Electrophilic Substitution: The furan ring is highly reactive towards electrophiles. Reactions such as nitration, sulfonation, and halogenation readily occur, typically at the 2 and 5 positions.[7] However, the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening.[7][10]

-

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder cycloadditions, although its aromaticity makes this reaction often reversible.[11] This reactivity can be harnessed to develop molecular probes for identifying furan-containing natural products.[11]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of furan-containing diols and their derivatives.

Protocol 1: Enzymatic Synthesis of Furan-Based Polyester Diols

This protocol is adapted from the lipase-catalyzed polycondensation of dimethyl furan-2,5-dicarboxylate (DMFDCA) and a diol like 1,4-cyclohexanedimethanol (1,4-CHDM).[1][9]

-

Enzyme Preparation: Predry immobilized Candida antarctica Lipase B (CalB) for 24 hours in a vacuum desiccator containing phosphorus pentoxide (P₂O₅).

-

Reactant Preparation: Add DMFDCA, the chosen diol (e.g., 1,4-CHDM), and the predried CalB to a round-bottomed flask equipped with a magnetic stirrer.

-

First Stage (Esterification): Heat the reaction mixture at a temperature between 80-140°C for 2 hours under a nitrogen atmosphere with constant stirring (e.g., 130 rpm).[1][9]

-

Second Stage (Polycondensation): Apply a vacuum (e.g., 2 mmHg) to the system and continue the reaction at the same temperature for an additional 24 to 72 hours to remove the condensation product (methanol) and drive the polymerization.[1][9]

-

Purification: Dissolve the resulting polymer in a suitable solvent and precipitate it by adding a non-solvent (e.g., cold methanol).[12] Collect the polymer by filtration and dry under vacuum at 40°C for 24 hours.[12]

Protocol 2: Thermal Gravimetric Analysis (TGA)

This procedure is used to determine the thermal stability and decomposition profile of the synthesized polymers.[1][9]

-

Sample Preparation: Place 1 to 5 mg of the dried polymer sample into a TGA crucible.

-

Solvent Removal: Heat the sample to 120°C at a rate of 10°C/min and hold isothermally for 30 minutes to remove any residual solvent.[1][9]

-

Decomposition Analysis: Increase the temperature from 30°C to 700°C at a heating rate of 10°C/min.[1][9]

-

Atmosphere: Conduct all steps under a continuous nitrogen atmosphere.

-

Data Analysis: Analyze the resulting weight loss versus temperature curve to determine the onset of decomposition and other thermal events.

Protocol 3: Characterization by Headspace GC-MS

This method is standard for the analysis of volatile and semi-volatile furan compounds.[13][14][15]

-

Sample Preparation (HS-SPME):

-

Extraction:

-

Equilibrate the vial at a controlled temperature (e.g., 30-60°C) for 15 minutes.[15][16] The temperature should be kept below 80°C to prevent the formation of furan during analysis.[17]

-

Expose a solid-phase microextraction (SPME) fiber (e.g., CAR/PDMS) to the headspace for 15 minutes to adsorb the volatile analytes.[16]

-

-

GC-MS Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the GC injector at ~280°C.[16]

-

Column: Use a capillary column suitable for volatile compounds, such as an HP-5MS.[16]

-

Oven Program: Start at ~32°C, hold for 4 minutes, then ramp to 200°C at 20°C/min.[16]

-

Detection: Use a mass spectrometer in scan or multiple reaction monitoring (MRM) mode for identification and quantification.

-

Visualization of Workflows and Pathways

Experimental Workflow for Furan Diol Polymer Synthesis and Characterization

Caption: Workflow for synthesis and analysis of furan-based polyesters.

Simplified Furan Diol Application Pathway in Drug Discovery

Caption: High-level workflow for furan diol screening in drug discovery.

Applications in Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[11][18]

-

Bioactivity: Furan-containing compounds have demonstrated antibacterial, antifungal, anticancer, and anti-inflammatory properties.[18] For example, the furan ring in the antibiotic nitrofurantoin is crucial for its mechanism of action, where it undergoes reductive activation within bacterial cells to produce DNA-damaging reactive intermediates.[18]

-

BPA Replacement: Due to concerns over the endocrine-disrupting effects of bisphenol A (BPA), researchers are actively seeking safer alternatives. Certain biomass-derived furanic diols have been screened for endocrine activity and have shown promise as potential BPA replacements, exhibiting no estrogenic or androgenic activity in reporter gene assays.[2]

-

Toxicity Considerations: While medicinally valuable, the furan ring can be metabolized in vivo to form reactive intermediates, which can lead to toxicity, particularly hepatotoxicity.[18] This necessitates careful toxicological evaluation and potential structural modification during the drug development process to mitigate risks.[18]

References

- 1. research.rug.nl [research.rug.nl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Furan - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 8. Furan synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uop.edu.pk [uop.edu.pk]

- 11. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of Furan in Foods | FDA [fda.gov]

- 16. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

Chiral Furan Diols: A Technical Guide to Discovery, Synthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral furan diols are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their defined stereochemistry and the versatile reactivity of the furan ring and hydroxyl groups make them valuable building blocks for the synthesis of complex molecular architectures with specific biological activities. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in a wide range of pharmaceuticals and natural products, where it can influence properties such as metabolic stability and receptor binding.[1][2] This technical guide provides an in-depth overview of the historical context of their discovery, detailed protocols for their chemical and enzymatic synthesis, and modern techniques for their enantioselective isolation.

Discovery and Historical Context

The journey to chiral furan diols began with the discovery of furan itself. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[3] Subsequently, furfural was reported by Johann Wolfgang Döbereiner in 1831, and furan was first prepared by Heinrich Limpricht in 1870.[3] The development of synthetic methods for furan derivatives has since been an active area of research.

The synthesis of chiral furan derivatives, including diols, is a more recent advancement, driven by the increasing demand for enantiomerically pure compounds in drug development. Early approaches often relied on the use of naturally occurring chiral starting materials, a strategy that continues to be relevant.[4] For instance, carbohydrates, with their inherent chirality, have served as valuable precursors for the synthesis of chiral furans.[4] A notable modern example is the synthesis of a chiral furan diol from glycals, which are derivatives of sugars.[5][6]

The evolution of stereoselective synthesis has provided more direct routes to chiral furan diols. These methods can be broadly categorized into two main approaches: chemical synthesis using chiral catalysts or auxiliaries, and biocatalytic methods employing enzymes.[4] Organocatalysis and chemoenzymatic kinetic resolution are among the powerful strategies that have been developed to access these valuable chiral building blocks with high enantiomeric purity.[4]

Synthesis of Chiral Furan Diols

The synthesis of chiral furan diols can be achieved through various methods, each with its own advantages and limitations. This section details two prominent approaches: a chemical synthesis route and an enzymatic resolution method.

Chemical Synthesis: Indium Trichloride-Catalyzed Synthesis from Glycals

A facile method for the synthesis of a chiral furan diol involves the use of glycals as starting materials, catalyzed by indium trichloride.[5][6] This approach leverages the inherent chirality of the glycal to produce an optically active furan diol.

Experimental Protocol:

-

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal

-

Indium trichloride (InCl₃)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 mmol) in anhydrous acetonitrile (10 mL), add indium trichloride (0.1 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the chiral furan diol.

-

Logical Workflow for Indium Trichloride-Catalyzed Synthesis

References

Stereochemistry of 1-(Furan-3-yl)ethane-1,2-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 1-(Furan-3-yl)ethane-1,2-diol, a chiral molecule with potential applications in medicinal chemistry and drug development. The furan scaffold is a well-established pharmacophore present in numerous bioactive compounds, and the introduction of stereogenic centers in the side chain can significantly influence biological activity and selectivity. This document outlines a proposed synthetic route to access enantiomerically enriched forms of 1-(Furan-3-yl)ethane-1,2-diol, detailed experimental protocols for its synthesis and characterization, and methods for determining its stereochemical purity.

Introduction to the Stereochemistry of 1-(Furan-3-yl)ethane-1,2-diol

1-(Furan-3-yl)ethane-1,2-diol possesses a stereogenic center at the C1 position of the ethane-1,2-diol side chain. Consequently, it exists as a pair of enantiomers, the (R)- and (S)-isomers. The absolute configuration of this chiral center is crucial as it can dictate the molecule's interaction with biological targets, such as enzymes and receptors, which are themselves chiral. The development of stereoselective synthetic methods is therefore paramount to accessing enantiomerically pure forms of this compound for pharmacological evaluation.

The furan ring, an aromatic heterocycle, is a key structural motif in a wide array of pharmaceuticals and natural products, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The diol functionality can participate in hydrogen bonding and may be a key interaction point with biological macromolecules.

Caption: Relationship between the racemic mixture and the individual enantiomers of 1-(Furan-3-yl)ethane-1,2-diol.

Proposed Synthetic Pathway

A plausible and efficient method for the asymmetric synthesis of 1-(Furan-3-yl)ethane-1,2-diol involves the Sharpless asymmetric dihydroxylation of a suitable precursor, 3-vinylfuran. This approach allows for the direct introduction of the diol functionality with high enantioselectivity. The proposed synthetic pathway is outlined below.

Caption: Proposed synthetic workflow for the enantioselective synthesis of 1-(Furan-3-yl)ethane-1,2-diol.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for analogous transformations. Researchers should optimize these conditions for the specific substrate.

Synthesis of 3-Vinylfuran from 3-Bromofuran (via Stille Coupling)

Materials:

-

3-Bromofuran

-

Vinyltributyltin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromofuran (1.0 eq), anhydrous toluene (to make a 0.2 M solution), and vinyltributyltin (1.1 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford 3-vinylfuran.

Asymmetric Dihydroxylation of 3-Vinylfuran

Materials:

-

3-Vinylfuran

-

AD-mix-α or AD-mix-β (commercially available reagent mixtures)

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Standard laboratory glassware

Procedure to obtain (S)-1-(Furan-3-yl)ethane-1,2-diol (using AD-mix-α):

-

In a round-bottom flask, dissolve AD-mix-α (1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of olefin).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add 3-vinylfuran (1.0 eq) to the cooled mixture.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, add sodium sulfite (1.5 g per 1 mmol of olefin) and stir for 1 hour at room temperature.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (S)-1-(Furan-3-yl)ethane-1,2-diol.

Procedure to obtain (R)-1-(Furan-3-yl)ethane-1,2-diol:

-

Follow the same procedure as above, but substitute AD-mix-β for AD-mix-α.

Stereochemical Analysis and Characterization

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the synthesized diols can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Proposed HPLC Conditions:

-

Column: A polysaccharide-based chiral stationary phase is recommended, such as a Chiralcel OD-H or Chiralpak AD-H column.

-

Mobile Phase: A mixture of n-hexane and isopropanol is typically effective. The ratio may need to be optimized (e.g., 90:10 to 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the furan ring absorbs (e.g., 220 nm).

The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) in the chromatogram using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.

Measurement of Specific Rotation

The specific rotation is a characteristic physical property of a chiral compound and can be used to confirm the identity and enantiomeric purity of the product.

Procedure:

-

Prepare a solution of the purified diol of a known concentration (c, in g/100 mL) in a suitable solvent (e.g., ethanol).

-

Measure the optical rotation (α) of the solution using a polarimeter with a cell of a known path length (l, in dm) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (l × c).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the methine proton (CH-OH), and the methylene protons (CH₂-OH), as well as the hydroxyl protons. The chemical shifts and coupling constants will be indicative of the structure.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the furan ring and the ethane-1,2-diol side chain.

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for diols include the loss of water and cleavage of the carbon-carbon bond between the hydroxyl groups.

Quantitative Data Summary

The following tables summarize the expected and representative data for the synthesis and characterization of 1-(Furan-3-yl)ethane-1,2-diol. The data for the target molecule is hypothetical and based on values reported for analogous compounds.

Table 1: Proposed Synthesis and Expected Outcomes

| Reaction Step | Reagents and Conditions | Precursor | Product | Expected Yield (%) | Expected e.e. (%) |

| Vinylation | 3-Bromofuran, Vinyltributyltin, Pd(PPh₃)₄, Toluene, reflux | 3-Bromofuran | 3-Vinylfuran | 70-85 | N/A |

| Asymmetric Dihydroxylation | 3-Vinylfuran, AD-mix-α, t-BuOH/H₂O, 0 °C | 3-Vinylfuran | (S)-1-(Furan-3-yl)ethane-1,2-diol | 85-95 | >95 |

| Asymmetric Dihydroxylation | 3-Vinylfuran, AD-mix-β, t-BuOH/H₂O, 0 °C | 3-Vinylfuran | (R)-1-(Furan-3-yl)ethane-1,2-diol | 85-95 | >95 |

Table 2: Expected Analytical Data for 1-(Furan-3-yl)ethane-1,2-diol

| Property | (R)-Enantiomer | (S)-Enantiomer |

| Specific Rotation [α]²⁰D (c 1, EtOH) | Expected positive value | Expected negative value |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~7.4 (m, 1H, furan), ~7.3 (m, 1H, furan), ~6.4 (m, 1H, furan), ~4.8 (dd, 1H, CH-OH), ~3.7 (m, 2H, CH₂-OH), ~2.5 (br s, 2H, OH) | ~7.4 (m, 1H, furan), ~7.3 (m, 1H, furan), ~6.4 (m, 1H, furan), ~4.8 (dd, 1H, CH-OH), ~3.7 (m, 2H, CH₂-OH), ~2.5 (br s, 2H, OH) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~143, ~140, ~125, ~109 (furan carbons), ~72 (CH-OH), ~66 (CH₂-OH) | ~143, ~140, ~125, ~109 (furan carbons), ~72 (CH-OH), ~66 (CH₂-OH) |

| Mass Spectrum (EI) | M⁺ at m/z = 142, characteristic fragments at m/z = 124 (M-H₂O), 111 (M-CH₂OH), 97 (furan-CH=OH⁺) | M⁺ at m/z = 142, characteristic fragments at m/z = 124 (M-H₂O), 111 (M-CH₂OH), 97 (furan-CH=OH⁺) |

| Chiral HPLC Retention Time | t₁ (on a specific chiral column) | t₂ (on the same chiral column) |

Conclusion

This technical guide provides a framework for the stereoselective synthesis and detailed stereochemical analysis of 1-(Furan-3-yl)ethane-1,2-diol. The proposed synthetic route, utilizing a key Sharpless asymmetric dihydroxylation reaction, offers a reliable method to access both enantiomers in high purity. The outlined analytical protocols are essential for the characterization and quality control of these chiral compounds. The availability of enantiomerically pure 1-(Furan-3-yl)ethane-1,2-diol will enable further investigation into its biological properties and potential as a valuable building block in drug discovery and development.

The Ascendant Therapeutic Potential of Furan Diol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of biologically active compounds.[1][2] Among the vast landscape of furan derivatives, those bearing diol functionalities are emerging as a class of molecules with significant therapeutic promise. Their unique structural features, which allow for a diverse range of interactions with biological targets, have positioned them as compelling candidates in the development of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of furan diol derivatives, with a focus on their anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these compounds in their research and development endeavors.

Cytotoxic Activity of Furan Diol Derivatives

Recent research has highlighted the potent cytotoxic effects of furan diol derivatives against various cancer cell lines. These compounds have been shown to induce cell death through mechanisms such as apoptosis and cell cycle arrest.[3] A notable example is the furo[3,2-b]indole derivative, (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol, which has demonstrated significant and selective anticancer activity.[4]

Quantitative Data on Cytotoxic Activity

The following table summarizes the in vitro growth inhibitory activity of a key furan diol derivative against a panel of human cancer cell lines. The data is presented as GI50 values, which represent the concentration of the compound that inhibits cell growth by 50%.

| Compound Name | Cancer Cell Line | Cell Line Origin | GI50 (µM) |

| (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol (Compound 10a) | A498 | Renal Cancer | < 0.01 |

| UO-31 | Renal Cancer | 0.02 | |

| SN12C | Renal Cancer | 0.03 | |

| CAKI-1 | Renal Cancer | 0.04 | |

| RXF 393 | Renal Cancer | 0.04 | |

| TK-10 | Renal Cancer | 0.05 | |

| ACHN | Renal Cancer | 0.08 | |

| NCI-H226 | Non-Small Cell Lung Cancer | 0.01 | |

| NCI-H522 | Non-Small Cell Lung Cancer | 0.02 | |

| HOP-92 | Non-Small Cell Lung Cancer | 0.03 | |

| OVCAR-3 | Ovarian Cancer | 0.02 | |

| OVCAR-4 | Ovarian Cancer | 0.03 | |

| OVCAR-5 | Ovarian Cancer | 0.04 | |

| OVCAR-8 | Ovarian Cancer | 0.03 | |

| SK-OV-3 | Ovarian Cancer | 0.05 | |

| IGROV1 | Ovarian Cancer | 0.06 | |

| COLO 205 | Colon Cancer | 0.03 | |

| HCC-2998 | Colon Cancer | 0.04 | |

| HCT-116 | Colon Cancer | 0.05 | |

| HCT-15 | Colon Cancer | 0.06 | |

| HT29 | Colon Cancer | 0.07 | |

| KM12 | Colon Cancer | 0.08 | |

| SW-620 | Colon Cancer | 0.09 |

Data extracted from a study on 2,4-disubstituted furo[3,2-b]indole derivatives.[4]

Anti-inflammatory Properties of Furan Derivatives

Furan derivatives have been recognized for their anti-inflammatory effects, which are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in inflammation, such as the MAPK and PPAR-γ pathways.[1][2][5] While specific data on furan diol derivatives is still emerging, the broader class of furan compounds has shown promise in suppressing the production of inflammatory mediators.[1]

Experimental Protocols

Synthesis of (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol (Compound 10a)

A detailed, step-by-step protocol for the synthesis of this potent anticancer furan diol derivative is outlined below.[4]

Step 1: Synthesis of 2-bromo-1-(1H-indol-3-yl)ethanone (Intermediate 2)

-

To a solution of indole (1.0 eq) in anhydrous diethyl ether, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude product in anhydrous acetonitrile and cool to 0 °C.

-

Add a solution of diazomethane in diethyl ether dropwise until a yellow color persists.

-

Stir the mixture at 0 °C for 1 hour.

-

Bubble hydrogen bromide gas through the solution for 15 minutes.

-

Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield intermediate 2.

Step 2: Synthesis of 2-((5-(hydroxymethyl)furan-2-yl)methoxy)-1H-indole (Intermediate 4)

-

To a solution of 3-bromo-1H-indole (1.0 eq) and (5-(hydroxymethyl)furan-2-yl)methanol (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the mixture to room temperature and pour into ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to afford intermediate 4.

Step 3: Synthesis of (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol (Compound 10a)

-

To a solution of intermediate 4 (1.0 eq) in anhydrous toluene, add p-toluenesulfonic acid monohydrate (0.1 eq).

-

Reflux the reaction mixture for 4 hours using a Dean-Stark apparatus.

-

Cool the mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield the final product, Compound 10a.

In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic activity of furan derivatives.[3]

-

Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the furan derivative and incubate for another 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Experimental Workflow: Synthesis and Cytotoxicity Screening

Caption: Experimental workflow for the synthesis and subsequent cytotoxicity screening of a furan diol derivative.

Putative Signaling Pathway Inhibition

Furo[3,2-d]pyrimidine diol derivatives have been identified as inhibitors of protein kinases, which are critical components of cell signaling pathways that regulate cell growth and proliferation.[6] Inhibition of these pathways can lead to apoptosis in cancer cells.

Caption: Putative mechanism of action for Furo[3,2-d]pyrimidine diol derivatives via inhibition of the PI3K/Akt signaling pathway.

Conclusion

Furan diol derivatives represent a promising and versatile class of compounds with significant potential in drug discovery, particularly in the fields of oncology and anti-inflammatory therapies. The data and protocols presented in this guide underscore the importance of continued research into these molecules. The potent and selective anticancer activity of specific furan diol derivatives, coupled with the known anti-inflammatory properties of the broader furan class, provides a strong rationale for the further design, synthesis, and evaluation of novel furan diol-based therapeutic agents. As our understanding of the specific molecular targets and signaling pathways modulated by these compounds deepens, so too will our ability to harness their full therapeutic potential.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Furo[3,2-d]pyrimidine-2,4-diol | 956034-06-3 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (1R)-1-(Furan-3-yl)ethane-1,2-diol from D-glucal

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R)-1-(Furan-3-yl)ethane-1,2-diol is a valuable chiral building block in organic synthesis, particularly for the preparation of biologically active compounds and natural products. Its stereochemistry and functionality make it an attractive starting material. This document provides detailed protocols for the synthesis of this chiral diol from D-glucal, a readily available starting material derived from carbohydrates. The methods described herein are based on modern, efficient, and mild catalytic procedures that offer significant advantages over older, harsher synthetic routes. D-glucal, a 1,2-unsaturated sugar derivative, serves as a versatile precursor for various chiral molecules.[1][2]

The transformation of D-glucal into the target furan diol involves an acid-catalyzed rearrangement. While early methods employed strong acids at high temperatures or toxic metal salts like mercury sulfate[3], contemporary approaches utilize Lewis acid catalysts such as Samarium(III) triflate (Sm(OTf)₃), Ruthenium(II) complexes (RuCl₂(PPh₃)₃), and Indium(III) chloride (InCl₃·3H₂O) to achieve the conversion under milder conditions and with good yields.[4][5][6] Notably, the use of Indium(III) chloride in ionic liquids presents a greener and more efficient alternative.[3]

Synthetic Workflow

The overall transformation from D-glucal to this compound is a one-step catalytic rearrangement. The general workflow is depicted below.

Figure 1: General workflow for the catalytic conversion of D-glucal to this compound.

Data Presentation

The following table summarizes the quantitative data for different catalytic systems used in the synthesis of this compound from D-glucal.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| InCl₃·3H₂O | 10 | Acetonitrile | Room Temp. | 2.5 | 82 | [6] |

| InCl₃·3H₂O | 12 | [Bmim][MSO₄] | Room Temp. | 0.5 | 80 | [3] |

| Sm(OTf)₃ | catalytic | H₂O | 80-100 | - | "good yield" | [4] |

| RuCl₂(PPh₃)₃ | catalytic | H₂O | 80-100 | - | "good yield" | [4] |

| HgSO₄ | catalytic | H₂SO₄ (aq) | - | - | - | [3] |

| H₂O/HOAc | - | - | 170 | - | 50 | [3] |

Note: "good yield" is stated in the source without a specific percentage.[4][5] The HgSO₄ and H₂O/HOAc methods are included for historical context and are generally not recommended due to toxicity and harsh conditions.

Experimental Protocols

Below are detailed protocols for the synthesis of this compound from D-glucal using different catalytic systems.

Protocol 1: Synthesis using Indium(III) Chloride in Acetonitrile

This protocol is based on the efficient method reported by Balasubramanian et al.[6]

Materials:

-

D-glucal

-

Indium(III) chloride trihydrate (InCl₃·3H₂O)

-

Acetonitrile (CH₃CN)

-

tert-Butyl methyl ether (tBuOMe)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a stirred solution of D-glucal (1.0 mmol) in acetonitrile (10 mL), add Indium(III) chloride trihydrate (InCl₃·3H₂O) (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature for 2.5 hours.

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Suspend the residue in water (10 mL) and extract with tert-butyl methyl ether (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis using Indium(III) Chloride in an Ionic Liquid

This protocol utilizes an ionic liquid as a recyclable solvent system, offering a "green chemistry" approach.[3]

Materials:

-

D-glucal

-

Indium(III) chloride trihydrate (InCl₃·3H₂O)

-

1-butyl-3-methylimidazolium methylsulfate ([Bmim][MSO₄])

-

tert-Butyl methyl ether (tBuOMe) or Tetrahydrofuran (THF)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

-

High vacuum line

Procedure:

-

To a stirred mixture of Indium(III) chloride trihydrate (InCl₃·3H₂O) (0.27 mmol) in the ionic liquid [Bmim][MSO₄] (2 mL), add D-glucal (2.27 mmol) at room temperature.

-

Continue stirring at room temperature for the appropriate time (typically around 30 minutes, monitor by TLC).

-

Upon completion of the reaction, extract the product from the ionic liquid with tert-butyl methyl ether or THF (3 x 10 mL).

-

Combine the organic extracts and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired furan diol.

-

The ionic liquid can be recycled by drying under high vacuum.

Protocol 3: Synthesis using Samarium(III) Triflate or Ruthenium(II) Complex

This protocol is based on the initial reports of mild, metal-catalyzed transformations of D-glucal.[4]

Materials:

-

D-glucal

-

Samarium(III) triflate (Sm(OTf)₃) or RuCl₂(PPh₃)₃

-

Water (H₂O)

-

Appropriate organic solvent for extraction (e.g., Ethyl Acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Reaction vessel suitable for heating

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolve D-glucal in water.

-

Add a catalytic amount of either Sm(OTf)₃ or RuCl₂(PPh₃)₃ to the solution.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Mechanism Overview

The conversion of D-glucal to 2-(D-glycero-1,2-dihydroxyethyl)furan is proposed to proceed through the following steps:

Figure 2: Proposed mechanistic pathway for the formation of the furan diol from D-glucal.

The reaction is initiated by the activation of the enol ether of D-glucal by a Lewis acid or proton. This is followed by a nucleophilic attack of water, leading to the opening of the pyranose ring. Subsequent cyclization and dehydration afford the stable furan ring system with the chiral diol side chain.[3]

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

-

Handle all chemicals in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Ionic liquids may have specific handling and disposal requirements; consult the relevant SDS.

These protocols provide a comprehensive guide for the synthesis of this compound from D-glucal. Researchers can select the most suitable method based on available reagents, equipment, and desired reaction conditions. The use of modern catalytic systems offers efficient, mild, and environmentally conscious routes to this valuable chiral intermediate.

References

- 1. Versatility of glycals in synthetic organic chemistry: coupling reactions, diversity oriented synthesis and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Metal-catalyzed transformation of D-glucal to optically active furan diol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: (1R)-1-(Furan-3-yl)ethane-1,2-diol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of (1R)-1-(Furan-3-yl)ethane-1,2-diol as a versatile chiral building block in synthetic chemistry, with a particular focus on applications in drug discovery and development. This compound, possessing a stereodefined diol functionality attached to a furan-3-yl core, is a valuable synthon for introducing both chirality and a key heterocyclic motif into target molecules. The furan ring serves as a bioisosteric replacement for phenyl groups and can participate in various chemical transformations, making this building block highly attractive for the synthesis of novel bioactive compounds.[1][2] This document outlines a proposed synthetic protocol for its preparation via Sharpless asymmetric dihydroxylation of 3-vinylfuran and details its potential applications in the synthesis of complex molecules.

Introduction to this compound

Chiral diols are fundamental building blocks in asymmetric synthesis, serving as precursors to a wide array of stereochemically defined molecules, including active pharmaceutical ingredients (APIs).[2] The furan moiety is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its electronic properties and ability to engage in specific interactions with biological targets.[1] The combination of a chiral 1,2-diol and a furan-3-yl group in a single molecule offers a unique opportunity for the construction of diverse and complex molecular architectures.

Key Features:

-

Stereodefined Chirality: The (1R) configuration at the C1 position provides a source of chirality for asymmetric syntheses.

-

Functional Handles: The vicinal diol allows for a variety of subsequent chemical modifications, such as protection, oxidation, and conversion to epoxides or amino alcohols.

-

Bioactive Moiety: The furan ring is a key pharmacophore in many drug molecules and can be further functionalized.

Proposed Synthesis of this compound

A robust and highly enantioselective method for the synthesis of chiral vicinal diols from olefins is the Sharpless asymmetric dihydroxylation.[3][4][5][6] This method is proposed for the preparation of this compound from the commercially available precursor, 3-vinylfuran.[1][7][8][9]

Synthetic Scheme